![molecular formula C11H18N2O4 B1678538 Pyroglutamylleucine CAS No. 21282-11-1](/img/structure/B1678538.png)
Pyroglutamylleucine
Overview
Description
Pyroglutamylleucine, also known as Pglu-leu, is a peptide derived from wheat gluten hydrolysate . It has been found to suppress the induction of inducible nitric oxide synthase in interleukin-1β-stimulated primary cultured rat hepatocytes .
Molecular Structure Analysis
The chemical formula of Pyroglutamylleucine is C11H18N2O4 . Its exact mass is 242.13 and its molecular weight is 242.270 . It belongs to the class of organic compounds known as dipeptides .
Scientific Research Applications
Attenuation of Dysbiosis
Pyroglutamylleucine (PyroGlu-Leu or pEL) is present in certain food protein hydrolysates and traditional Japanese fermented foods . Studies have shown that the oral administration of PyroGlu-Leu can attenuate dysbiosis in different animal models . For instance, a high-fat diet extensively increased the ratio of Firmicutes/Bacteroidetes in the feces of rats compared to a control diet. Oral administration of PyroGlu-Leu significantly attenuated this high-fat diet-induced dysbiosis .
Production of Intestinal Antimicrobial Peptides
By focusing on the production of intestinal antimicrobial peptides, it was found that PyroGlu-Leu significantly increased the level of 4962 Da peptides, which were identified as the propeptide of rattusin or defensin alpha 9, in the ileum . This suggests that orally administered PyroGlu-Leu attenuates dysbiosis by increasing the host antimicrobial peptide, rattusin .
Attenuation of Hepatitis
PyroGlu-Leu, initially identified in wheat gluten hydrolysate, has been shown to attenuate hepatitis in animal models .
Attenuation of Colitis
Similarly, PyroGlu-Leu has been demonstrated to attenuate colitis in animal models . A previous study revealed that the oral administration of very low doses (0.1 –1.0 mg/kg body weight) of PyroGlu-Leu can normalize the disturbances in the colonic microbiota of mice with dextran sulfate sodium (DSS)-induced colitis .
Potential Medical Applications
While specific studies on PyroGlu-Leu are limited, peptides derived from medicinal substances have potential medical applications to hyperlipidemia, diabetes, hypertension, cardiovascular and cognitive diseases, chronic inflammation, epidermal permeability barrier disruption, coronavirus disease 2019 (COVID-19), and anti-cancer therapy . It’s plausible that PyroGlu-Leu, being a peptide, may have similar potential applications, but further research is needed to confirm this.
Food and Nutrition
PyroGlu-Leu is found in certain food protein hydrolysates and traditional Japanese fermented foods . This suggests that it could have potential applications in the food and nutrition industry, particularly in the development of functional foods.
properties
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-6(2)5-8(11(16)17)13-10(15)7-3-4-9(14)12-7/h6-8H,3-5H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSAFGVAPGOYNT-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175550 | |
Record name | Pyroglutamylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyroglutamylleucine | |
CAS RN |
21282-11-1 | |
Record name | Pyroglutamylleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyroglutamylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-4-methyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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